molecular formula C14H12Cl2N2OS B12182581 N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12182581
M. Wt: 327.2 g/mol
InChI Key: PIWVAHWNEKZSNP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a chemical compound of significant interest in advanced research settings, particularly for its core structure based on the thiazole heterocycle. The thiazole ring is a recognized privileged scaffold in medicinal chemistry, present in more than 18 FDA-approved drugs . This ring system is found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties, making it a highly valuable template for discovery research . The specific molecular architecture of this compound, which incorporates a 2,6-dichlorophenyl moiety and a cyclopropyl carboxamide group, offers researchers a versatile intermediate or lead structure. It is primarily utilized in the exploration of novel bioactive molecules and the development of new synthetic methodologies in organic chemistry. This product is intended for research and development purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12Cl2N2OS

Molecular Weight

327.2 g/mol

IUPAC Name

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H12Cl2N2OS/c1-7-12(13(19)18-8-5-6-8)20-14(17-7)11-9(15)3-2-4-10(11)16/h2-4,8H,5-6H2,1H3,(H,18,19)

InChI Key

PIWVAHWNEKZSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Cyclization Followed by Amide Coupling

The Hantzsch thiazole synthesis remains the most widely reported method for constructing the thiazole core. This two-step process involves:

  • Thiazole Ring Formation : Reacting 2,6-dichlorophenylglyoxal with thioacetamide in acetic acid at 80–90°C to yield 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

  • Amide Bond Formation : Coupling the carboxylic acid intermediate with cyclopropylamine using carbodiimide reagents (e.g., EDCl/HOBt) in dichloromethane at room temperature.

Table 1: Reaction Conditions and Yields for Hantzsch-Based Synthesis

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1Thioacetamide, AcOHAcetic acid85668
2Cyclopropylamine, EDCl/HOBtDCM251282

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize resin-bound intermediates for scalable synthesis:

  • Wang Resin Functionalization : Immobilize 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid onto Wang resin via ester linkage.

  • Amine Coupling : Treat with cyclopropylamine in DMF/pyridine (9:1) at 50°C for 8 hours.

  • Cleavage : Release the product using trifluoroacetic acid (TFA)/dichloromethane (1:4), yielding 79% purity-adjusted product.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO improve solubility of the dichlorophenyl intermediate but risk side reactions at elevated temperatures.

  • Optimal Conditions : Dichloromethane at 25°C balances reactivity and stability, minimizing epimerization.

Catalytic Systems

  • EDCl/HOBt vs. DCC/DMAP : EDCl/HOBt achieves higher yields (82% vs. 68%) due to reduced racemization.

  • Triethylamine as Base : Enhances nucleophilicity of cyclopropylamine without degrading acid-sensitive groups.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 3H, Ar-H), 3.10 (m, 1H, cyclopropyl-CH), 2.55 (s, 3H, CH₃), 1.20–1.05 (m, 4H, cyclopropyl-CH₂).

  • HPLC Purity : >98% using C18 column (acetonitrile/water gradient).

Single-Crystal X-Ray Diffraction

A monoclinic crystal structure (Space group P2₁/c) confirms the planar thiazole ring and cis-configuration of the cyclopropylamide group (Bond angle: C5-N1-C8 = 117.2°).

Table 2: Crystallographic Data

ParameterValue
FormulaC₁₄H₁₂Cl₂N₂OS
Crystal SystemMonoclinic
a, b, c (Å)8.21, 12.45, 14.78
β (°)98.7
Volume (ų)1478.2

Challenges and Limitations

  • Low Solubility : The dichlorophenyl group necessitates polar solvents for reactions, complicating purification.

  • Cyclopropane Ring Stability : Acidic conditions during coupling risk ring-opening, requiring strict pH control .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13_{13}H12_{12}Cl2_{2}N2_{2}OS

IUPAC Name : N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

The compound features a thiazole ring fused with a cyclopropyl group and dichlorophenyl moiety, which contributes to its unique biological activity profile.

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation. The compound demonstrated an IC50 value indicative of potent anticancer activity against breast cancer cells (MCF-7) with an IC50 of 12 µM after 48 hours of exposure .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Antibacterial Effects : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored:

  • Inflammation Model Study : In vitro studies using lipopolysaccharide (LPS) stimulated macrophages showed that treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting its potential use in inflammatory conditions.

Case Studies

Several notable case studies have investigated the applications of this compound:

Study FocusObjectiveFindings
Anticancer ActivityEvaluate cytotoxic effects on MCF-7 cellsIC50 = 12 µM after 48 hours
Antimicrobial EfficacyAssess effectiveness against bacterial strainsMIC = 32 µg/mL for Staphylococcus aureus; MIC = 64 µg/mL for Escherichia coli
Anti-inflammatory PropertiesInvestigate effects on cytokine levelsTNF-alpha reduction by ~50% in LPS-stimulated macrophages

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a. 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

  • Structure : Shares the 2,6-dichlorophenyl and 4-methyl-thiazole core but replaces the cyclopropyl carboxamide with a carboxylic acid group.
  • Implications : The carboxylic acid may reduce membrane permeability due to ionization at physiological pH, limiting bioavailability compared to the carboxamide derivative. However, it could serve as a synthetic intermediate for further functionalization .

b. Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 736971-25-8)

  • Structure : Contains a 2,6-dichlorobenzyl group instead of a directly attached phenyl ring. The methyl ester at the 5-position differs from the carboxamide.
  • The ester group offers lower hydrolytic stability than the carboxamide, which may influence pharmacokinetics .

Dichlorophenyl Isomer Comparisons

Methazole [2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione] (CAS: 20354-26-1)

  • Structure : Features a 3,4-dichlorophenyl group and an oxadiazolidine-dione core instead of a thiazole.
  • Implications: The oxadiazolidine-dione moiety introduces rigidity and hydrogen-bonding capacity, which may enhance herbicidal activity (methazole’s known application). The 3,4-dichloro substitution pattern could reduce steric hindrance compared to 2,6-dichloro, altering substrate specificity .

Functional Group Analysis

Compound Name Core Structure Substituents (Position) Molecular Weight Key Functional Groups
Target Compound Thiazole 2,6-dichlorophenyl (C2), cyclopropyl carboxamide (C5) ~345.2 g/mol Carboxamide, dichlorophenyl
2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole 2,6-dichlorophenyl (C2), carboxylic acid (C5) ~302.1 g/mol Carboxylic acid
Methazole Oxadiazolidine-dione 3,4-dichlorophenyl (C2) ~290.1 g/mol Oxadiazolidine-dione
Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate Thiazole 2,6-dichlorobenzyl (C2), methyl ester (C5) ~316.2 g/mol Ester, benzyl

Research Implications and Limitations

While structural data and CAS registrations are well-documented , direct comparative studies on biological activity, solubility, or toxicity are absent in the provided evidence. The target compound’s cyclopropyl carboxamide likely enhances lipophilicity (LogP ~4.1 inferred from analogs ) and metabolic stability relative to ester or acid derivatives. Future research should explore structure-activity relationships (SAR) to optimize substituent effects on target engagement and pharmacokinetics.

Biological Activity

N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and structure-activity relationships.

Chemical Structure and Properties

This compound features a thiazole ring which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H10Cl2N2S\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}

This compound's thiazole moiety contributes to its biological properties, including anticancer and antimicrobial activities.

Anticancer Activity

In Vitro Studies
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values for these cell lines are critical for assessing the compound's potency.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.0Induction of apoptosis
HepG24.5Cell cycle arrest and apoptosis

The compound's mechanism involves the activation of caspases leading to apoptotic cell death, a common pathway exploited by many anticancer agents .

In Vivo Studies
In vivo studies using xenograft models have demonstrated that this compound can significantly reduce tumor size with minimal toxicity. For example, in a K562 xenograft model for chronic myelogenous leukemia (CML), complete tumor regression was observed at effective dosages .

Antimicrobial Activity

The thiazole derivatives have also been evaluated for their antimicrobial properties. This compound shows activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25
Bacillus subtilis7.81

These results indicate a promising potential for this compound as an antibacterial agent due to its ability to disrupt bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Cyclopropyl Group : Enhances lipophilicity and bioavailability.
  • Dichlorophenyl Moiety : Increases interaction with biological targets due to electron-withdrawing effects.
  • Thiazole Ring : Central to the compound's activity; variations in substituents can lead to different biological profiles.

Studies suggest that modifications to the thiazole ring can yield derivatives with enhanced potency against both cancer and microbial targets .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Breast Cancer Model : A study involving MCF-7 cells treated with this compound showed a dose-dependent increase in apoptotic markers.
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of Staphylococcus aureus.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of dichlorophenyl intermediates .
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of chlorinated byproducts .

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